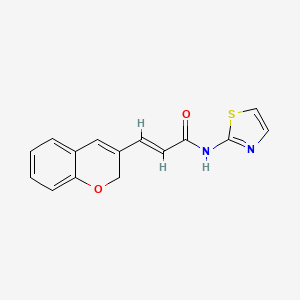

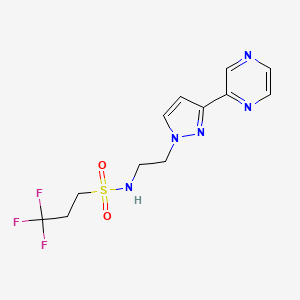

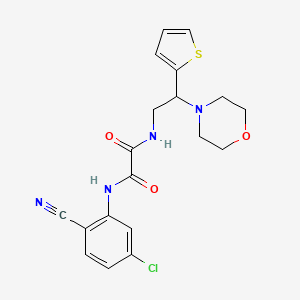

(2E)-3-(2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-3-(2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound belongs to the class of heterocyclic compounds and exhibits unique properties that make it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

The synthesis and characterization of coumarin-thiazole derivatives have demonstrated their potential in imparting antimicrobial properties when incorporated into polymers. A study by El‐Wahab et al. (2014) prepared a derivative known as 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, which showed significant antimicrobial activity against eight different microorganisms. The derivative was physically incorporated into a polyurethane varnish formula, resulting in coatings with excellent antimicrobial effects. The molecular modeling indicated its biological safety and compliance with Lipinski's rule of five, suggesting its promise for pharmaceutical applications El‐Wahab, H. A., El-Fattah, M. A., El-Khalik, N. A., Nassar, H., & Abdelall, Mahmoud M. (2014). Progress in Organic Coatings.

Potential for Pharmaceutical Applications

Coumarin and thiazole derivatives have been identified for their biological activities and potential as pharmaceutical agents. For instance, a novel series of chromone–thiazole hybrids were designed as potential ligands for human adenosine receptors by Cagide et al. (2015). This research involved synthesizing new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides from chromone-2-carboxylic acid, showcasing the development of different synthetic approaches to work under various reaction conditions. The study provided insights into the molecular geometry and conformation of the chromone–thiazole hybrids, crucial for understanding ligand-receptor binding in pharmaceutical research Cagide, F., Borges, F., Gomes, L., & Low, J. N. (2015). Journal of Molecular Structure.

Synthesis Methods and Chemical Characterization

Research into the synthesis and characterization of compounds similar to "(2E)-3-(2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide" has led to innovative methods and potential applications. For example, Koduri et al. (2014) described the use of Ru(II) catalysts for the efficient and economical synthesis of enaminones, a class of compounds related to the chemical structure . This method presents an alternative to more expensive catalysts like rhodium, expanding the possibilities for creating enaminone-based compounds with a broad substrate scope Koduri, N., Wang, Zhiguo, Cannell, Garrett, & Cooley, K. et al. (2014). The Journal of organic chemistry.

Propiedades

IUPAC Name |

(E)-3-(2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-14(17-15-16-7-8-20-15)6-5-11-9-12-3-1-2-4-13(12)19-10-11/h1-9H,10H2,(H,16,17,18)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMHBDNPGJXBRK-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2836424.png)

![(11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2836430.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2836431.png)

![4-[1-[(E)-3-(1H-Indol-5-yl)prop-2-enoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2836441.png)

![4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline](/img/structure/B2836443.png)

![N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2836444.png)